![molecular formula C10H12N2O2S B14687887 Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester CAS No. 24774-92-3](/img/structure/B14687887.png)
Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester is a chemical compound with the molecular formula C10H12N2O2S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a carbamic acid group, a phenylamino group, and a thioxomethyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester typically involves the reaction of ethyl chloroformate with phenylthiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{C}_6\text{H}_5\text{NHCSNH}_2 + \text{C}_2\text{H}_5\text{OCOCl} \rightarrow \text{C}_6\text{H}_5\text{NHCSNHC(O)OC}_2\text{H}_5 + \text{HCl} ]
The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The thioxomethyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester can be compared with other similar compounds, such as:
Methyl N-[[(2-aminophenyl)amino]thioxomethyl]carbamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Carbamic acid, N-[2-[[(phenylamino)thioxomethyl]amino]ethyl]-, 1,1-dimethylethyl ester: Contains a dimethylethyl ester group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific ester group and the presence of the phenylamino and thioxomethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
24774-92-3 |
|---|---|
Fórmula molecular |
C10H12N2O2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
ethyl N-(phenylcarbamothioyl)carbamate |
InChI |
InChI=1S/C10H12N2O2S/c1-2-14-10(13)12-9(15)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13,15) |
Clave InChI |
LABDDSVDEIPQAY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(=S)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
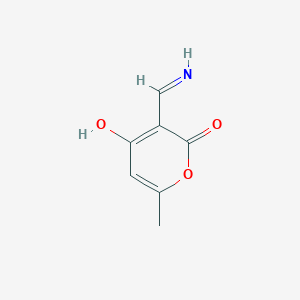
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
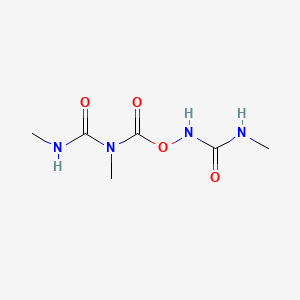
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
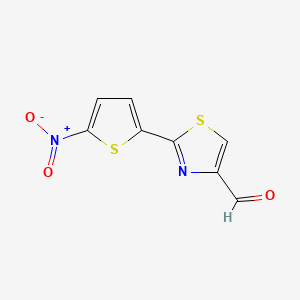
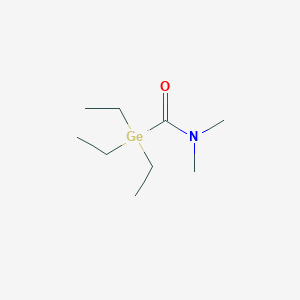
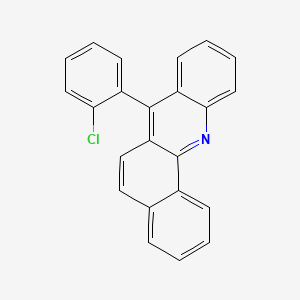
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)

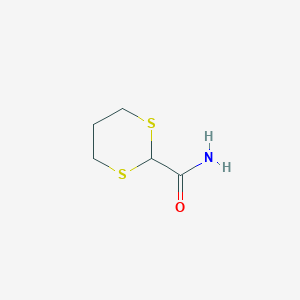
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)

